3,4-二乙氧基苯乙酸

描述

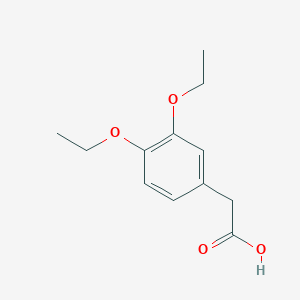

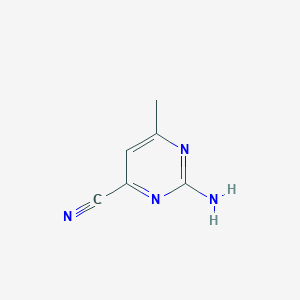

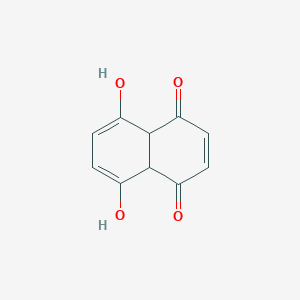

3,4-Diethoxyphenylacetic acid is a chemical compound with the molecular formula C12H16O4 . It is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 3,4-Diethoxyphenylacetic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 224.253 Da .

Physical And Chemical Properties Analysis

3,4-Diethoxyphenylacetic acid is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm³, a boiling point of 357.2±27.0 °C at 760 mmHg, and a flash point of 134.1±17.2 °C . It has a molar refractivity of 60.0±0.3 cm³ .

科学研究应用

Biochemistry

Application Summary

In biochemistry, 3,4-Diethoxyphenylacetic acid is explored for its potential as an aldehyde dehydrogenase inducer in cellular models. This application is significant in understanding metabolic pathways and detoxification processes.

Methods of Application

Researchers typically use cell culture models, such as murine hepatoma cells, to study the compound’s effect on enzyme activity. The compound is administered at varying concentrations, and its effects are monitored using assays that measure aldehyde dehydrogenase activity.

Results and Outcomes

Studies have shown that 3,4-Diethoxyphenylacetic acid can enhance total aldehyde dehydrogenase activity and stimulate the gene expression of various ALDH isoforms. This leads to a protective effect against acetaldehyde-induced cytotoxicity .

Organic Synthesis

Application Summary

3,4-Diethoxyphenylacetic acid serves as a precursor or intermediate in the synthesis of complex organic molecules.

Methods of Application

It is used in various synthetic routes involving condensation reactions, protection/deprotection strategies, and as a building block for larger molecular frameworks.

Results and Outcomes

The compound’s utility in synthesis is demonstrated by its involvement in the formation of target molecules with high yields and purity, contributing to the advancement of synthetic methodologies .

Analytical Chemistry

Application Summary

This compound is utilized in analytical chemistry for the development of analytical standards and calibration curves in chromatographic analyses.

Methods of Application

It is often used as a reference compound in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the presence and concentration of similar compounds in various samples.

Results and Outcomes

The use of 3,4-Diethoxyphenylacetic acid in analytical methods has enabled the accurate quantification of analytes with a high degree of reproducibility and sensitivity .

Materials Science

Application Summary

In materials science, the compound finds applications in the modification of material surfaces and the synthesis of novel materials with specific properties.

Methods of Application

The compound can be incorporated into polymers or used to modify the surface properties of materials to impart desired characteristics such as increased hydrophobicity or reactivity.

Results and Outcomes

Research indicates that incorporating 3,4-Diethoxyphenylacetic acid into materials can alter their physical properties, such as melting points and solubility, which is crucial for developing new materials with tailored functionalities .

Neurochemistry

Application Summary

In neurochemistry, 3,4-Diethoxyphenylacetic acid is studied for its role as a metabolite in neurotransmitter pathways, particularly in relation to dopamine metabolism.

Methods of Application

The compound is analyzed using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) to track its formation and degradation in brain tissue or cultured neurons.

Results and Outcomes

The presence and levels of 3,4-Diethoxyphenylacetic acid in biological samples can provide insights into the functioning of dopamine neurotransmission and its alterations in neurological disorders .

Biocatalysis

Application Summary

This compound is used in biocatalysis, where it serves as a substrate for enzyme-catalyzed reactions, contributing to the synthesis of more complex organic molecules.

Methods of Application

Biocatalytic processes involve the use of enzymes or whole cell cultures to convert 3,4-Diethoxyphenylacetic acid into other valuable chemical entities through selective transformations.

Results and Outcomes

For instance, it has been synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae, achieving a yield of 52% .

Chemical Synthesis

Application Summary

3,4-Diethoxyphenylacetic acid acts as a building block in the chemical synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Methods of Application

It is employed in multi-step synthetic routes that may involve reactions such as alkylation, acylation, and coupling reactions, depending on the target molecule.

Results and Outcomes

The compound’s versatility in synthesis is highlighted by its ability to undergo diverse chemical transformations, leading to the creation of a wide array of chemical products .

Polymer Science

Application Summary

In polymer science, 3,4-Diethoxyphenylacetic acid is investigated for its potential to modify polymer chains and create new polymer structures with desired properties.

Methods of Application

The compound can be incorporated into monomers or used as a cross-linking agent in polymerization reactions to alter the physical and chemical properties of the resulting polymers.

Results and Outcomes

Such modifications can result in changes to the polymer’s thermal stability, mechanical strength, and solubility, which are critical for specific industrial applications .

Medicinal Chemistry

Application Summary

Medicinal chemistry explores the use of 3,4-Diethoxyphenylacetic acid in the design and development of new therapeutic agents.

Methods of Application

The compound is utilized in the synthesis of drug candidates, where it may be incorporated into the molecular structure to influence the pharmacological profile of the new entity.

Results and Outcomes

Through such applications, 3,4-Diethoxyphenylacetic acid contributes to the discovery of novel drugs with potential benefits for treating various diseases .

Environmental Biotechnology

Application Summary

Environmental biotechnology examines the role of 3,4-Diethoxyphenylacetic acid in bioremediation processes and its environmental fate.

Methods of Application

Studies may involve assessing the biodegradability of the compound and its derivatives in environmental samples to understand their impact on ecosystems.

Results and Outcomes

The findings from such research can inform strategies for the bioremediation of contaminated sites and the management of environmental pollutants .

安全和危害

属性

IUPAC Name |

2-(3,4-diethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKUHWAANCXBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191783 | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxyphenylacetic acid | |

CAS RN |

38464-04-9 | |

| Record name | 3,4-Diethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38464-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)